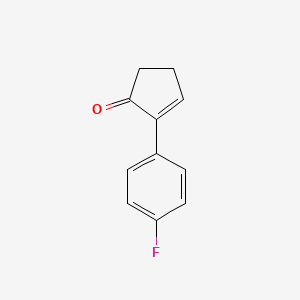

2-(4-Fluorophenyl)-2-cyclopenten-1-one

Description

Properties

Molecular Formula |

C11H9FO |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

2-(4-fluorophenyl)cyclopent-2-en-1-one |

InChI |

InChI=1S/C11H9FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h2,4-7H,1,3H2 |

InChI Key |

UAYJICPAZRFGTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(=C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

2-[(4-Methylphenyl)sulfinyl]-2-cyclopenten-1-one

- Structure: The cyclopentenone core is substituted with a sulfinyl group and a 4-methylphenyl group.

- Synthesis : Produced via asymmetric oxidation using a Ti(iPrO)₄/(+)-DET/TBHP complex, yielding enantiomerically enriched (2S)-configured product with >90% enantiomeric excess (ee) .

- Applications : Acts as a precursor for the D-ring of 9,11-secosterols, highlighting its utility in steroid synthesis. The sulfinyl group enhances chiral induction, critical for stereoselective transformations .

4-Hydroxy-2-phenylcyclopent-2-en-1-one

- Structure: A hydroxyl group replaces the fluorophenyl substituent at the 4-position of the cyclopentenone ring.

- Properties: The hydroxyl group increases hydrogen-bonding capacity, affecting solubility and crystallinity. This compound is reported to participate in keto-enol tautomerism, influencing its stability and reactivity .

- Applications : Used in synthesizing polycyclic frameworks via intramolecular aldol condensations, leveraging the hydroxyl group’s nucleophilic character .

- Key Differences : The absence of fluorine reduces electron-withdrawing effects, while the hydroxyl group introduces acidity (pKa ~8–10), enabling deprotonation under mild conditions.

(2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

- Structure : A chalcone derivative with fluorophenyl groups at both the 1- and 3-positions.

- Crystallography : The molecule adopts an E-conformation with a C=C bond length of 1.338 Å, stabilized by conjugation between the ketone and fluorophenyl groups .

- Reactivity : The α,β-unsaturated ketone moiety enables Michael additions or Diels-Alder reactions, with fluorophenyl substituents modulating electronic density .

- Key Differences: Unlike the cyclopentenone core, the linear α,β-unsaturated system in chalcones offers distinct regioselectivity in cycloadditions.

3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one

- Structure : Features a furan ring substituted with a chlorophenyl group and a 4-fluorophenyl ketone.

- Electronic Properties: The furan ring enhances conjugation, shifting UV-Vis absorption maxima compared to cyclopentenones. The chlorophenyl group introduces steric bulk and additional electron withdrawal .

- Key Differences: The furan heterocycle alters solubility and electronic properties relative to the cyclopentenone scaffold.

4-[(2-Hydroxyphenyl)methylene]-3-phenyl-2-cyclopenten-1-one

- Structure: A hydroxyphenyl group is fused to the cyclopentenone ring via a methylene bridge.

- Properties : The hydroxyphenyl group enables chelation with metal ions, suggesting utility in catalysis or coordination chemistry. The molecular weight (262.3 g/mol) and planar structure favor crystalline packing .

Q & A

Q. What are the common synthetic routes for 2-(4-Fluorophenyl)-2-cyclopenten-1-one, and how can reaction conditions be optimized?

- Methodological Answer : A widely applicable method involves asymmetric oxidation using chiral catalysts. For example, Ti(iPrO)₄/(+)-DET (diethyl tartrate) complexes with TBHP (tert-butyl hydroperoxide) can oxidize cyclopentenone derivatives to introduce stereochemical control . Key parameters include:

- Catalyst loading : 10–20 mol% Ti complex.

- Solvent : Dichloromethane or toluene.

- Temperature : 0–25°C.

- Yield : 60–85% with enantiomeric excess (ee) ≥70%, improvable via recrystallization .

Optimization involves adjusting steric/electronic properties of substituents and monitoring reaction progress via TLC or HPLC.

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry .

- NMR spectroscopy : Compare H and C chemical shifts with analogous fluorophenyl ketones (e.g., δ ~7.2–7.8 ppm for aromatic protons).

- Mass spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 191).

- Chiral HPLC : To determine enantiomeric purity using a Chiralpak® column and hexane/isopropanol mobile phase .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in scaling up enantiopure production?

- Methodological Answer : Enantioselectivity is achieved via chiral titanium complexes (e.g., Ti(iPrO)₄/(+)-DET) in asymmetric oxidations. Key considerations:

- Catalyst design : Adjust ligand stereochemistry to enhance ee.

- Kinetic resolution : Use dynamic kinetic resolution (DKR) to suppress racemization.

- Scale-up challenges : Catalyst leaching, solvent volume, and reproducibility. Recrystallization in ethanol/water mixtures improves ee to >95% but requires precise temperature control .

Q. How can computational methods like QSAR and molecular docking predict the bioactivity of this compound derivatives?

- Methodological Answer :

- QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate structure with anti-proliferative activity. A validated QSAR model (R² >0.85) can guide derivative design .

- Molecular docking : Dock derivatives into target receptors (e.g., Plk1 kinase for cancer studies) using AutoDock Vina. Prioritize compounds with binding energies ≤−8.0 kcal/mol .

Example Table : QSAR Parameters for Anti-Cancer Derivatives

| Descriptor | Coefficient | Significance (p-value) |

|---|---|---|

| logP | 0.72 | <0.001 |

| H-bond acceptors | −0.58 | 0.005 |

Q. What crystallographic challenges arise in refining the structure of this compound, and how can SHELX programs address them?

- Methodological Answer : Challenges include twinned crystals and weak diffraction due to flexible cyclopentenone rings. SHELXL refinement strategies:

- TWIN/BASF commands : For twinned data.

- ISOR/DELU restraints : To model anisotropic displacement parameters.

- HKLF 5 format : For high-resolution data (d ~0.8 Å).

Success metrics: R1 ≤0.05 and wR2 ≤0.12 after full-matrix refinement .

Q. How do substituents on the cyclopentenone ring influence reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer :

- Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity at the ketone, accelerating nucleophilic attacks.

- Steric effects : Bulky 4-fluorophenyl groups may hinder endo selectivity in Diels-Alder reactions.

Experimental validation: Monitor reaction kinetics via F NMR or IR spectroscopy under varying temperatures (25–80°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.